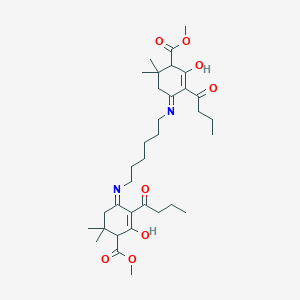
5,5-diethyl-2,4,6(1H,3H,5H)-pyrimidinetrione 2-(phenylhydrazone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-diethyl-2,4,6(1H,3H,5H)-pyrimidinetrione 2-(phenylhydrazone) is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as DEPT, and it has been shown to have a variety of interesting properties that make it useful for a number of different research applications.
Mecanismo De Acción
The mechanism of action of DEPT is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition can lead to a variety of different biochemical and physiological effects, depending on the specific enzymes that are targeted.
Biochemical and Physiological Effects:
DEPT has been shown to have a variety of different biochemical and physiological effects, including the ability to reduce inflammation, inhibit the growth of cancer cells, and improve cognitive function. These effects are believed to be related to its ability to inhibit specific enzymes in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DEPT in lab experiments is its versatility. This compound can be used in a variety of different research applications, and it has been shown to be effective in a number of different contexts. However, there are also some limitations to using DEPT, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are a number of different future directions for research on DEPT, including the development of new synthesis methods, the exploration of its potential as a drug lead compound, and the investigation of its potential applications in other research contexts. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential effects on human health.
Métodos De Síntesis
The synthesis of DEPT can be achieved using a number of different methods, including the reaction of 5,5-diethylbarbituric acid with phenylhydrazine. This reaction produces the desired product, which can then be purified using a variety of different techniques.
Aplicaciones Científicas De Investigación
DEPT has been used in a variety of different scientific research applications, including as a reagent in organic synthesis, as a catalyst for chemical reactions, and as a tool for studying the properties of different compounds. One of the most interesting applications of DEPT is in the field of medicinal chemistry, where it has been shown to have potential as a lead compound for the development of new drugs.
Propiedades
IUPAC Name |
5,5-diethyl-2-(phenylhydrazinylidene)-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-3-14(4-2)11(19)15-13(16-12(14)20)18-17-10-8-6-5-7-9-10/h5-9,17H,3-4H2,1-2H3,(H2,15,16,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYPMHXFRGGNLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=NNC2=CC=CC=C2)NC1=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-fluorophenyl)-N-(2-methoxyethyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6139113.png)
![2-(4-methyl-1-piperazinyl)-5-(2-naphthyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6139118.png)
![2-(isopropoxymethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B6139125.png)
![4-chloro-N-{[(2-iodophenyl)amino]carbonothioyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B6139137.png)

![6-amino-2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-5-phenyl-4(3H)-pyrimidinone](/img/structure/B6139146.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}propanamide](/img/structure/B6139150.png)

![N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]-4-nitrobenzamide](/img/structure/B6139155.png)
![N-(4-methoxybenzyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6139162.png)
![methyl (4-{[1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B6139170.png)
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6139178.png)

